molecular formula C21H23N7O2S B1422400 2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide

2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide

Cat. No.: B1422400
M. Wt: 443.6 g/mol
InChI Key: CUIHSIWYWATEQL-LIJFRPJRSA-N
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Description

2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide is a deuterated sulfonamide derivative with a complex heterocyclic architecture. Its structure features a benzenesulfonamide core linked to a pyrimidinyl-amino scaffold, further substituted with a deuterated methyl group (methyl-d3) and a 3-methyl-2-(methyl-d3)-2H-indazol-6-yl moiety. This compound is hypothesized to exhibit enhanced metabolic stability and target binding affinity due to deuterium substitution, a strategy employed to mitigate rapid oxidative metabolism in vivo .

Mechanism of Action

Target of Action

Pazopanib-d6, also known as 2-methyl-5-[[4-[[3-methyl-2-(trideuteriomethyl)indazol-6-yl]-(trideuteriomethyl)amino]pyrimidin-2-yl]amino]benzenesulfonamide, is a multi-targeted tyrosine kinase inhibitor . Its primary targets include vascular endothelial growth factor receptor-1, -2, and -3 (VEGFR1, VEGFR2, VEGFR3) , platelet-derived growth factor receptor-alpha and -beta (PDGFR-α, PDGFR-β) , and c-Kit . These receptor targets play crucial roles in angiogenesis, a process that facilitates the formation of tumor blood vessels for tumor survival and growth .

Biochemical Pathways

The primary biochemical pathway affected by pazopanib-d6 is the angiogenesis pathway . By inhibiting the VEGFRs and PDGFRs, pazopanib-d6 disrupts the signaling cascades that promote the formation of new blood vessels . This leads to a decrease in the supply of oxygen and nutrients to the tumor, thereby inhibiting tumor growth .

Pharmacokinetics

The pharmacokinetics of pazopanib-d6 are characterized by pH-dependent solubility, large interpatient variability, and low, non-linear, and time-dependent bioavailability . Exposure to pazopanib-d6 is increased by both food and coadministration of ketoconazole, but drastically reduced by proton pump inhibitors .

Action Environment

The action, efficacy, and stability of pazopanib-d6 can be influenced by various environmental factors. For instance, the presence of food and certain drugs (like ketoconazole and proton pump inhibitors) can significantly alter the bioavailability of pazopanib-d6 . Furthermore, the tumor microenvironment, characterized by factors such as hypoxia and acidity, can also impact the effectiveness of pazopanib-d6 .

Biological Activity

2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide, also known as Pazopanib-d6, is a deuterated derivative of Pazopanib, a multi-kinase inhibitor primarily used in the treatment of renal cell carcinoma and soft tissue sarcoma. This compound has garnered attention due to its complex structure and potential biological activities, particularly in inhibiting various kinases involved in tumor growth and angiogenesis.

Chemical Structure

The molecular formula of this compound is C21H23N7O2SC_{21}H_{23}N_{7}O_{2}S with a molecular weight of approximately 423.52 g/mol. The structure includes a benzenesulfonamide moiety linked to a pyrimidine and an indazole group, which is crucial for its biological activity.

Pazopanib acts as an inhibitor of multiple receptor tyrosine kinases (RTKs) including VEGFR, PDGFR, and c-KIT. By inhibiting these kinases, Pazopanib disrupts the signaling pathways that promote tumor proliferation and angiogenesis. The introduction of deuterium in Pazopanib-d6 may alter its pharmacokinetic properties, potentially enhancing its therapeutic efficacy.

Antitumor Activity

Research indicates that Pazopanib exhibits significant antitumor activity across various cancer cell lines. In vitro studies have demonstrated that it effectively inhibits the growth of renal cell carcinoma (RCC) cells with IC50 values in the low micromolar range. For instance, studies have shown that Pazopanib significantly reduces cell viability and induces apoptosis in RCC cells by activating caspase pathways.

Case Studies

  • Renal Cell Carcinoma : A clinical trial involving patients with advanced RCC showed that Pazopanib led to a median progression-free survival (PFS) of approximately 9.2 months compared to 4.2 months with placebo.
  • Soft Tissue Sarcoma : In another study, patients treated with Pazopanib experienced an overall response rate of 30%, indicating its effectiveness in managing soft tissue sarcomas.

Pharmacokinetics

The pharmacokinetic profile of Pazopanib suggests that it has a high oral bioavailability, with peak plasma concentrations achieved within 1 to 4 hours post-administration. The half-life is approximately 31 hours, allowing for once-daily dosing. The incorporation of deuterium may enhance metabolic stability and reduce clearance rates.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Antitumor ActivitySignificant inhibition of RCC cell growthClinical Trials
Apoptosis InductionActivation of caspase pathwaysIn vitro Studies
Angiogenesis InhibitionReduced microvessel density in tumor modelsPreclinical Studies

Scientific Research Applications

The compound 2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide , also known as Pazopanib-d6 , is a deuterated form of the small molecule Pazopanib, which is primarily used in the treatment of various cancers, including renal cell carcinoma and soft tissue sarcoma. This article will explore its scientific research applications, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Structure

The compound features a complex structure that includes:

  • A benzenesulfonamide moiety.
  • A pyrimidine ring.
  • An indazole derivative.

This structure is significant for its interaction with various biological targets.

Cancer Treatment

Pazopanib-d6 is primarily studied for its applications in oncology. The following are key areas of research:

  • Tyrosine Kinase Inhibition :
    • Pazopanib acts as a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including VEGFR (vascular endothelial growth factor receptor), PDGFR (platelet-derived growth factor receptor), and c-KIT. This inhibition disrupts tumor angiogenesis and proliferation, making it effective in cancer therapy .
  • Clinical Trials :
    • Numerous clinical trials have evaluated the efficacy of Pazopanib in treating advanced renal cell carcinoma and soft tissue sarcomas. For example, studies have shown that Pazopanib significantly improves progression-free survival compared to placebo in patients with advanced renal cell carcinoma .
  • Combination Therapies :
    • Research is ongoing into the use of Pazopanib in combination with other therapeutic agents to enhance its efficacy. For instance, combining Pazopanib with immune checkpoint inhibitors has shown promise in preclinical models .

Case Study 1: Efficacy in Renal Cell Carcinoma

A pivotal study published in The New England Journal of Medicine demonstrated that patients receiving Pazopanib had a median progression-free survival of 9.2 months compared to 4.2 months for those on placebo . This study highlighted the importance of targeting multiple RTKs in cancer treatment.

Case Study 2: Soft Tissue Sarcoma

In a phase II trial focusing on soft tissue sarcoma, Pazopanib showed an overall response rate of approximately 30%, indicating its potential utility in this challenging area . The trial emphasized the need for further studies to optimize dosing regimens and combination strategies.

Summary of Clinical Trials Involving Pazopanib-d6

Trial PhaseCancer TypeOutcomeReference
Phase IIIRenal Cell CarcinomaMedian PFS: 9.2 monthsNEJM
Phase IISoft Tissue SarcomaOverall response rate: ~30%ASCO
Phase ICombination TherapyImproved efficacy with immune agentsClinical Cancer Research

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis of this compound involves multi-step reactions with deuterated methyl groups, which require precise control of temperature, stoichiometry, and catalytic systems. Evidence from analogous indazole-pyrimidine sulfonamide syntheses suggests using sodium hypochlorite in ethanol for cyclization and acetic acid as a catalyst for imine formation . Optimization should include real-time monitoring via TLC and NMR to track intermediate stability and purity .

Q. How can researchers ensure accurate characterization of isotopic labeling (methyl-d3 groups) in this compound?

  • Methodology : Deuterium incorporation can be verified using high-resolution mass spectrometry (HRMS) and 2^2H-NMR. For example, HRMS analysis in DMSO-d6 solvent systems (referenced to 39.52 ppm for 13^{13}C) confirms isotopic purity, while FTIR identifies vibrational shifts due to C-D bonds . Ensure deuterated solvents are stored under inert conditions to avoid proton exchange .

Q. What analytical techniques are recommended for assessing purity and identifying structural isomers or impurities?

  • Methodology : Reverse-phase HPLC with UV detection (e.g., 254 nm) is critical for separating epimers or co-eluting impurities. Adjust chromatographic conditions (e.g., gradient elution with acetonitrile/water) to resolve isomers, as minor changes in mobile phase polarity can improve separation . LC-MS or GC-MS cross-referenced with synthetic intermediates (e.g., indazole precursors) helps identify byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?

  • Methodology : Discrepancies may arise from assay-specific factors (e.g., solvent polarity affecting solubility or deuterium kinetic isotope effects). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays). Molecular docking studies can reconcile differences by modeling interactions with target proteins under varying conditions . Link findings to theoretical frameworks, such as enzyme inhibition kinetics or receptor-ligand dynamics, to contextualize results .

Q. What strategies are effective for studying structure-activity relationships (SAR) of deuterated analogs in this sulfonamide series?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., non-deuterated methyl groups, halogenated pyrimidines) and compare pharmacokinetic properties. Use computational tools like COMSOL Multiphysics to simulate deuterium’s impact on bond dissociation energies or metabolic stability . Pair this with in vitro CYP450 inhibition assays to quantify isotope effects on metabolism .

Q. How should researchers design experiments to investigate the compound’s stability under physiological or extreme storage conditions?

  • Methodology : Conduct accelerated stability studies at varying pH (1.2–7.4), temperature (4°C–40°C), and humidity (40–75% RH). Monitor degradation via UPLC-MS to identify hydrolytic or oxidative byproducts (e.g., sulfonic acid derivatives). For long-term storage, lyophilization in amber vials under argon is recommended to prevent photolysis and oxidation .

Q. Data Analysis & Theoretical Frameworks

Q. What statistical approaches are suitable for analyzing dose-response inconsistencies in preclinical studies?

  • Methodology : Apply nonlinear regression models (e.g., Hill equation) to EC50_{50} data, and use ANOVA to assess variability between replicates. For outliers, employ principal component analysis (PCA) to identify confounding variables (e.g., batch-dependent isotopic purity) . Cross-validate with isotopic tracer studies to confirm target engagement .

Q. How can molecular dynamics (MD) simulations enhance understanding of this compound’s binding mode to its target?

  • Methodology : Use software like GROMACS or AMBER to simulate deuterated methyl groups’ effects on ligand-receptor binding entropy. Compare hydrogen-bonding networks and hydrophobic interactions between deuterated and non-deuterated analogs. Validate simulations with mutagenesis studies on key binding residues .

Q. Tables of Key Data

Parameter Analytical Method Reference
Deuterium incorporationHRMS (ESI), 2^2H-NMR
Purity assessmentRP-HPLC (C18, 254 nm)
Stability under UV lightPhotolysis assay (ICH Q1B)
Metabolic half-life (t1/2_{1/2})Microsomal incubation + LC-MS

Comparison with Similar Compounds

Structural Analogs in Pharmaceuticals

Non-Deuterated Analog: 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzene Sulfonamide

Key Differences :

  • Deuterium Substitution : The target compound replaces two methyl groups (CH₃) with deuterated methyl (CD₃), likely enhancing metabolic stability by reducing CYP450-mediated oxidation .
  • Binding Affinity: Deuterated analogs often retain or improve target binding due to minimal steric changes. For example, deuterated kinase inhibitors like deutetrabenazine show prolonged half-lives compared to non-deuterated versions.
  • Synthetic Complexity : The deuterated variant requires specialized reagents (e.g., deuterated methyl iodide) and isotopic purity control, increasing production costs .

Table 1: Structural and Functional Comparison

Parameter Target Compound Non-Deuterated Analog
Molecular Weight ~540 g/mol (estimated) ~510 g/mol
Key Substituents Methyl-d3 (×2), 3-methyl-2H-indazol-6-yl Methyl (×2), 2,3-dimethyl-2H-indazol-6-yl
Metabolic Stability High (predicted) Moderate
Application Kinase inhibition (inferred) Explicitly cited as a kinase inhibitor in patents

Sulfonylurea Herbicides: Structural Parallels

Sulfonylurea herbicides like bensulfuron-methyl and sulfometuron methyl ester () share the benzenesulfonamide-pyrimidinyl-amino backbone but differ critically in:

  • Functional Groups : Herbicides incorporate dimethoxy or difluoromethoxy groups on the pyrimidine ring (e.g., 4,6-dimethoxy-2-pyrimidinyl), enhancing herbicidal activity via acetolactate synthase (ALS) inhibition.
  • Deuterium Absence : These agrochemicals lack deuterium, reflecting their design for cost-effective large-scale synthesis rather than metabolic optimization.
  • Toxicity Profile : The target compound’s deuterated indazole moiety likely reduces off-target toxicity compared to the methyl/chlorophenyl groups in herbicides .

Table 2: Comparison with Sulfonylurea Herbicides

Parameter Target Compound Bensulfuron-Methyl Sulfometuron Methyl Ester
Core Structure Benzenesulfonamide-pyrimidinyl-amino Benzenesulfonamide-pyrimidinyl-amino Benzenesulfonamide-pyrimidinyl-amino
Pyrimidine Substituents Methyl-d3, indazole 4,6-Dimethoxy 4,6-Dimethyl
Primary Use Pharmaceutical (kinase inhibition) Herbicide Herbicide
Deuterium Incorporation Yes No No

Other Deuterated Pharmaceuticals

  • Deutetrabenazine: A deuterated vesicular monoamine transporter inhibitor with a 2-fold increase in half-life over non-deuterated analogs. This mirrors the metabolic advantages hypothesized for the target compound.
  • Deucravacitinib : A deuterated TYK2 inhibitor emphasizing the role of deuterium in enhancing target residence time.

Key Insight : The target compound’s deuterated methyl groups may similarly prolong its pharmacokinetic profile, though specific in vivo data are absent in the provided evidence.

Preparation Methods

Synthesis of the Indazole Derivative

Methodology:

The indazole core, specifically 3-methyl-2-(methyl-d3)-2H-indazol-6-yl, is synthesized via a cyclization reaction involving hydrazine derivatives and suitable aromatic precursors. The isotopic labeling (methyl-d3) is introduced at the methyl group attached to the indazole ring through methylation using deuterated methylating agents such as methyl iodide-d3 or dimethyl sulfate-d6.

Key Reaction:

Hydrazine derivative + substituted aromatic aldehyde → cyclization → indazole core

Notes:

  • The methyl-d3 group is incorporated during the methylation step to ensure isotopic labeling.
  • Catalysts such as copper or palladium may be employed to facilitate cyclization.

Preparation of the Pyrimidine Intermediate

Methodology:

The pyrimidine ring, specifically 2-(methyl-d3)-4-amino-2-pyrimidinyl, is synthesized via a condensation reaction involving β-dicarbonyl compounds and urea derivatives, followed by selective methylation at the 2-position.

Key Reaction:

β-dicarbonyl compound + urea derivative → cyclization → pyrimidine ring
  • The methyl-d3 group is introduced via methylation at the 2-position using methyl-d3 iodide or methyl-d3 sulfate.

Optimization:

  • Use of microwave-assisted synthesis improves reaction efficiency.
  • Protecting groups may be employed to prevent side reactions at other amino groups.

Coupling of Indazole and Pyrimidine Moieties

Methodology:

The indazole and pyrimidine intermediates are coupled through nucleophilic substitution or amide bond formation, utilizing activating agents such as carbodiimides (e.g., EDC, DCC) or phosphonium salts.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature: 0–25°C for controlled coupling
  • Catalysts: N-Hydroxysuccinimide (NHS) or similar coupling agents

Outcome:

Formation of a stable amine linkage, resulting in the intermediate with both heterocyclic units attached.

Sulfonamide Formation

Methodology:

The final sulfonamide linkage is achieved by reacting the amino group of the coupled intermediate with benzenesulfonyl chloride derivatives.

Reaction Conditions:

  • Base: Triethylamine or pyridine to neutralize HCl
  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: 0–25°C

Notes:

  • The sulfonamide formation is highly selective, yielding the desired sulfonyl derivative with high purity.
  • Isotopic labeling is preserved during this step, as the methyl-d3 groups are stable under these conditions.

Final Purification and Characterization

The synthesized compound is purified via chromatographic techniques such as preparative HPLC or flash chromatography. Structural confirmation is performed using NMR spectroscopy, mass spectrometry, and IR spectroscopy, ensuring the integrity of isotopic labels.

Data Table: Summary of Key Preparation Steps

Step Reaction Type Reagents Conditions Purpose Notes
1 Cyclization Hydrazine derivatives + aromatic aldehyde Catalysts (Cu/Pd), reflux Indazole core synthesis Incorporation of methyl-d3 via methylation
2 Methylation β-Dicarbonyl + urea derivatives + methyl-d3 iodide Microwave, ambient Pyrimidine ring methylation Selective at 2-position
3 Coupling Indazole + pyrimidine intermediates EDC/NHS, DMF, 0–25°C Linkage formation Amide bond formation
4 Sulfonamide formation Amino intermediate + benzenesulfonyl chloride Triethylamine, dichloromethane Final sulfonamide linkage Preserves isotopic labels
5 Purification Chromatography HPLC or flash chromatography Purity and characterization Confirm isotopic labeling

Research Findings and Optimization Strategies

  • Efficiency: Microwave-assisted reactions significantly reduce reaction times and improve yields.
  • Selectivity: Protecting groups and controlled reaction conditions minimize side reactions.
  • Isotopic Labeling: Methyl-d3 groups are introduced at early stages to prevent isotopic scrambling, ensuring label stability.
  • Scalability: The modular approach allows for scale-up, with each step optimized for industrial synthesis.

Properties

IUPAC Name

2-methyl-5-[[4-[[3-methyl-2-(trideuteriomethyl)indazol-6-yl]-(trideuteriomethyl)amino]pyrimidin-2-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O2S/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25)/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIHSIWYWATEQL-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=C2C=CC(=CC2=N1)N(C3=NC(=NC=C3)NC4=CC(=C(C=C4)C)S(=O)(=O)N)C([2H])([2H])[2H])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide
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2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide
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2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide
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2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide
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2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide
Reactant of Route 6
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2-methyl-5-[[4-[methyl-d3-[3-methyl-2-(methyl-d3)-2H-indazol-6-yl]amino]-2-pyrimidinyl]amino]-benzenesulfonamide

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